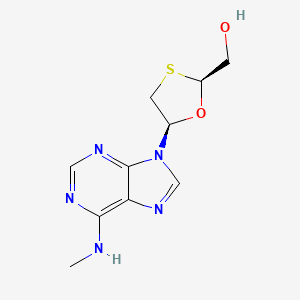
1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- is a complex organic compound that belongs to the class of oxathiolanes This compound is characterized by the presence of an oxathiolane ring, a methanol group, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- typically involves multiple steps, including the formation of the oxathiolane ring and the attachment of the purine derivative. Common synthetic routes may include:
Step 1: Formation of the oxathiolane ring through a cyclization reaction.
Step 2: Introduction of the methanol group via a substitution reaction.
Step 3: Attachment of the purine derivative through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Temperature: Controlled heating or cooling to maintain reaction stability.
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Purification: Techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group.
Reduction: Reduction of the purine derivative to form different analogs.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a more saturated analog.
Scientific Research Applications
1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modifies.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane-2-methanol derivatives: Compounds with similar oxathiolane structures but different substituents.
Purine derivatives: Compounds with similar purine structures but different functional groups.
Uniqueness
1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- is unique due to its specific combination of an oxathiolane ring and a purine derivative, which may confer distinct chemical and biological properties.
Biological Activity
1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- is a compound that has garnered attention for its potential biological activities, particularly in the field of antiviral therapy. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of 1,3-oxathiolanes , which are characterized by a sulfur atom in their ring structure. The specific configuration of this compound, including its purine derivative, plays a significant role in its biological activity.
Antiviral Properties
Research indicates that compounds within the 1,3-oxathiolane family exhibit antiretroviral activity , particularly against HIV. A notable study demonstrated that 2-substituted-5-substituted-1,3-oxathiolanes can inhibit the replication of HIV-1 in T-lymphocytes without significant toxicity . This suggests that the compound could be a candidate for further development in antiviral therapies.
The mechanism by which 1,3-oxathiolane derivatives exert their effects often involves interaction with viral enzymes or host cell receptors. For example, studies on structurally similar compounds have shown they can act as inhibitors of reverse transcriptase and other viral enzymes essential for replication .
Case Studies
- In vitro Studies : Various studies have demonstrated the effectiveness of oxathiolane derivatives in inhibiting viral replication. For instance, one study highlighted that certain oxathiolane nucleoside analogs showed significant antiviral activity against HBV and HIV in vitro .
- Animal Models : In vivo experiments using murine models have shown that these compounds can enhance hematopoietic recovery post-cytotoxic drug treatment, indicating a potential role in regenerative medicine .
Data Tables
Synthesis and Modification
The synthesis of 1,3-oxathiolane compounds typically involves selective N-glycosylation processes that allow for modifications at various positions on the oxathiolane ring. Recent advancements in synthetic strategies have made it possible to produce these compounds with high stereoselectivity and yield .
Properties
CAS No. |
149819-60-3 |
|---|---|
Molecular Formula |
C10H13N5O2S |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
[(2S,5R)-5-[6-(methylamino)purin-9-yl]-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2S/c1-11-9-8-10(13-4-12-9)15(5-14-8)6-3-18-7(2-16)17-6/h4-7,16H,2-3H2,1H3,(H,11,12,13)/t6-,7+/m1/s1 |
InChI Key |
QFAQTIDGHOEKQI-RQJHMYQMSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3CS[C@H](O3)CO |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CSC(O3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















